molecular formula C7H6ClN3S B13748760 6-Chloro-2,5-benzothiazolediamine CAS No. 35435-48-4

6-Chloro-2,5-benzothiazolediamine

Cat. No.: B13748760
CAS No.: 35435-48-4
M. Wt: 199.66 g/mol
InChI Key: QMHJYOHWBCBXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Benzothiazolediamine,6-chloro-(9CI) typically involves the reaction of 2-aminothiophenol with chloroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the benzothiazole ring . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of 2,5-Benzothiazolediamine,6-chloro-(9CI) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process . The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of contamination .

Comparison with Similar Compounds

Properties

CAS No.

35435-48-4

Molecular Formula

C7H6ClN3S

Molecular Weight

199.66 g/mol

IUPAC Name

6-chloro-1,3-benzothiazole-2,5-diamine

InChI

InChI=1S/C7H6ClN3S/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,9H2,(H2,10,11)

InChI Key

QMHJYOHWBCBXBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1N=C(S2)N)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.